molecular formula C24H25NO B5150008 9-[4-(4-Ethylphenoxy)butyl]carbazole

9-[4-(4-Ethylphenoxy)butyl]carbazole

Cat. No.: B5150008
M. Wt: 343.5 g/mol
InChI Key: DBGADRJBWSWTGG-UHFFFAOYSA-N
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Description

9-[4-(4-Ethylphenoxy)butyl]carbazole: is a compound belonging to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields such as optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(4-Ethylphenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(4-ethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-[4-(4-Ethylphenoxy)butyl]carbazole can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, particularly targeting any reducible functional groups present.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings. Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of carbazole-3,6-dione derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry: 9-[4-(4-Ethylphenoxy)butyl]carbazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Medicine: Carbazole derivatives, including this compound, are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 9-[4-(4-Ethylphenoxy)butyl]carbazole is primarily related to its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity to various biological targets.

Comparison with Similar Compounds

    9-Ethylcarbazole: Similar in structure but lacks the 4-(4-ethylphenoxy)butyl group.

    9-Phenylcarbazole: Contains a phenyl group instead of the 4-(4-ethylphenoxy)butyl group.

    9-(4-Bromobutyl)carbazole: Contains a bromobutyl group instead of the 4-(4-ethylphenoxy)butyl group.

Uniqueness: 9-[4-(4-Ethylphenoxy)butyl]carbazole is unique due to the presence of the 4-(4-ethylphenoxy)butyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

9-[4-(4-ethylphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-2-19-13-15-20(16-14-19)26-18-8-7-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-16H,2,7-8,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGADRJBWSWTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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